Crinamine, 6-hydroxy- belongs to the broader class of crinine alkaloids. These alkaloids are recognized for their complex structures and significant pharmacological properties. The classification of crinine alkaloids is often based on their structural frameworks, with Crinamine being identified as an α-crinine due to its specific stereochemistry . The compound's biological relevance is underscored by its presence in various species of the Crinum genus, which are traditionally used in herbal medicine.
The synthesis of Crinamine, 6-hydroxy- typically involves multiple steps starting from simpler organic precursors. A common synthetic route includes the following:
The complexity of these synthetic routes has led researchers to explore biotechnological approaches that utilize plant cell cultures to enhance yields of Crinamine and related alkaloids.
Crinamine, 6-hydroxy- has a molecular formula of and a molecular weight of approximately . The IUPAC name for this compound is (11S,13S,15R,18S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol. Its structural representation includes several rings and functional groups that contribute to its biological activity .
The presence of hydroxyl groups and a methoxy group distinguishes Crinamine from other related alkaloids such as haemanthamine and galanthamine. These structural variations are crucial for the compound's unique pharmacological profile.
Crinamine, 6-hydroxy- undergoes various chemical transformations:
Crinamine, 6-hydroxy- exhibits several mechanisms through which it exerts its biological effects:
These mechanisms highlight Crinamine's potential as a therapeutic agent in oncology.
Crinamine, 6-hydroxy- is typically presented as a crystalline solid with specific melting points that vary based on purity and preparation methods.
The compound is soluble in various organic solvents but exhibits limited solubility in water due to its hydrophobic regions. Its stability can vary under different pH conditions and temperatures.
Research indicates that Crinamine's biological activity correlates with its chemical structure; alterations in functional groups significantly affect its pharmacological efficacy .
Crinamine, 6-hydroxy- is being explored for various scientific uses:
The ongoing research into Crinamine's properties underscores its significance within pharmaceutical science and natural product chemistry.
6-Hydroxycrinamine belongs to the crinine subgroup of Amaryllidaceae alkaloids, characterized by a tetracyclic framework comprising phenanthridine (rings A, B, C) and a pyrrolidine moiety (ring D). This alkaloid arises from the universal Amaryllidaceae precursor norbelladine, formed via condensation of tyramine (from tyrosine) and 3,4-dihydroxybenzaldehyde (from phenylalanine) [2] [7]. The pathway proceeds through 4'-O-methylnorbelladine, catalyzed by norbelladine 4′-O-methyltransferase (N4OMT), which undergoes para-ortho' oxidative phenol coupling. This stereospecific cyclization generates the crinine scaffold's distinctive 5,10b-ethano bridge and establishes C-6 as a critical site for enzymatic modification [2] [3].
Table 1: Key Biosynthetic Precursors in 6-Hydroxycrinamine Formation
Precursor | Biosynthetic Origin | Key Enzymes/Processes | Role in Pathway |
---|---|---|---|
L-Tyrosine | Shikimate pathway | Tyrosine decarboxylase (TYDC) | Provides tyramine moiety |
L-Phenylalanine | Shikimate pathway | PAL, C4H, proposed C3H/APX/HBS | Provides 3,4-DHBA moiety |
Norbelladine | Condensation of tyramine & 3,4-DHBA | Norbelladine synthase (NBS) | Central AA precursor |
4'-O-Methylnorbelladine | Methylation of norbelladine | Norbelladine 4′-O-methyltransferase (N4OMT) | Committed step for crinine alkaloids |
Undifferentiated crinine scaffold | Cyclization of 4′-O-methylnorbelladine | Oxidative phenol coupling (P450 enzyme) | Forms core crinine structure |
Subsequent modifications involve hydroxylations, methylations, and redox reactions. The crinine backbone features characteristic unsaturation at C-1–C-2 and oxygen functions at C-3 (often methoxy) and C-8/C-9 (frequently a methylenedioxy group). The ethyl bridge between N and C-10b defines α- or β-orientation, with 6-hydroxycrinamine representing an α-crinane [3]. The C-6 position in the undifferentiated scaffold is inherently reactive due to its benzylic location adjacent to ring B, predisposing it to enzymatic hydroxylation [3] [6].
C-6 hydroxylation is a pivotal late-stage modification conferring distinct biological properties to crinine alkaloids. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs), likely from the CYP71 or CYP76 families, utilizing molecular oxygen and NADPH [2] [7]. These membrane-bound enzymes exhibit high regio- and stereoselectivity for the prochiral C-6 methylene group. Biochemical evidence suggests the hydroxylation proceeds via a radical mechanism: the Fe⁴⁺=O species in the activated CYP abstracts a hydrogen atom from C-6, generating a carbon-centered radical. Subsequent "oxygen rebound" forms the 6(S)-hydroxy configuration predominant in natural isolates like 6-hydroxycrinamine and haemanthidine [2] [3].
Table 2: Enzymatic Hydroxylation Characteristics at C-6 in Crinine Alkaloids
Feature | Details | Biological Significance |
---|---|---|
Enzyme Class | Cytochrome P450 monooxygenase (CYP) | Wide substrate range; catalyzes diverse oxidations in plant secondary metabolism |
Cofactors | O₂, NADPH | Provides reactive oxygen species; electron donation |
Proposed Mechanism | Hydrogen atom transfer (HAT) followed by oxygen rebound | Explains retention of configuration and high regioselectivity |
Stereospecificity | Predominantly 6(S)-configuration | Critical for molecular recognition in biological activity (e.g., protein binding) |
Substrate Requirements | Fully assembled crinine scaffold with free C-6 position; influenced by rings A/B oxygenation | Explains why hydroxylation occurs post-cyclization, not on linear precursors |
Influencing Factors | Conformation of ring B (chair vs. boat); electronic density at C-6 | Rationalizes variation in hydroxylation efficiency across different crinine substrates |
Substrate specificity is stringent: the enzyme requires the intact crinine skeleton with its characteristic ring fusions. Modifications like C-1–C-2 unsaturation and the C-8/C-9 methylenedioxy group create an optimal binding pocket. Studies indicate that conformational rigidity of ring B significantly influences catalytic efficiency. For instance, crinamines with ring B in a chair conformation (e.g., crinamine) are superior substrates compared to those with boat conformations [3] [6]. Furthermore, electron density at C-6, modulated by adjacent substituents (e.g., C-7 methoxy), impacts hydroxylation kinetics. This enzymatic step exhibits tissue-specific expression, localized to parenchyma cells within Crinum and Hippeastrum bulbs where alkaloid accumulation occurs [3] [7].
6-Hydroxycrinamine (C₁₇H₁₉NO₅) shares a close biosynthetic relationship with several C-6 oxygenated crinines, differing primarily in oxidation states and ring substitutions:
Table 3: Comparative Biosynthetic Features of 6-Hydroxycrinamine and Key Analogues
Alkaloid | Core Skeleton | C-3 Substituent | C-6 Status | C-11 Status | Key Biosynthetic Divergence Point |
---|---|---|---|---|---|
Crinamine | α-Crinane | -OH or -OMe | -H, -H | -CH₂OH | Precursor scaffold |
6-Hydroxycrinamine | α-Crinane | -OH or -OMe | -OH | -CH₂OH | CYP-mediated hydroxylation of crinamine |
Haemanthamine | α-Crinane | -OMe | -H, -H | -CH₂OH or -CHO | Earlier methylation at C-3; no C-6 hydroxylation |
Haemanthidine | α-Crinane | -OMe | -OH | Oxidized (e.g., -CHO) | C-3 methylation AND C-6 hydroxylation; additional C-11 oxidation |
6-Hydroxyambelline | α-Crinane (dihydro) | -OH | -OH | -CH₂OH | Reduction of C1-C2 bond preceding or following C-6 hydroxylation |
The biosynthetic branching occurs at multiple nodes:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9